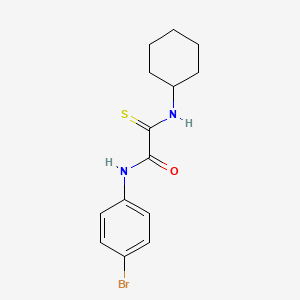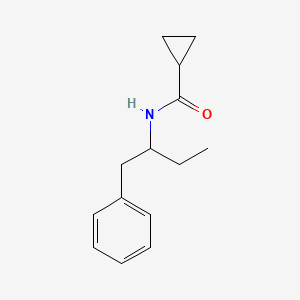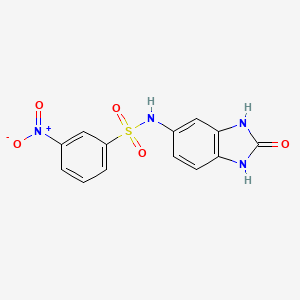
N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide, commonly known as BCTC, is a chemical compound that belongs to the thioamides family. It is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is found in sensory neurons.
Wirkmechanismus
The N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide receptor is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Activation of the this compound receptor leads to the influx of calcium ions into the cell, which triggers pain and inflammation. BCTC selectively blocks the this compound receptor, thereby reducing the influx of calcium ions and inhibiting pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. Additionally, BCTC has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, BCTC has also been shown to have off-target effects, including inhibition of other ion channels, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
BCTC is a selective antagonist of the N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide receptor, which makes it a valuable tool for studying the role of this compound in various diseases. Additionally, BCTC has been shown to have low toxicity in animal models, which makes it a suitable candidate for further preclinical and clinical studies. However, BCTC has also been shown to have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of BCTC. First, further preclinical and clinical studies are needed to determine the safety and efficacy of BCTC in humans. Additionally, the off-target effects of BCTC need to be further characterized to determine their potential impact on its therapeutic potential. Finally, the development of more selective N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide antagonists may lead to the discovery of more effective treatments for pain, inflammation, and cancer.
Wissenschaftliche Forschungsanwendungen
BCTC has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Its selective antagonism of the N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide receptor has been shown to reduce pain and inflammation in animal models. Additionally, BCTC has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(cyclohexylamino)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c15-10-6-8-12(9-7-10)16-13(18)14(19)17-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHNOBHJXMEYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4199001.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4199009.png)
![2-[(4-iodobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4199020.png)

![2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4199042.png)
![(2-furylmethyl){5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4199050.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4199064.png)
![N-(4-bromophenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B4199067.png)

![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4199095.png)

![N-(tert-butyl)-2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4199112.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4199119.png)
![N-(2,5-dimethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4199124.png)